Lipophilicity (XLogP) Positioning: Between GABA and Baclofen
The predicted XLogP3 value for 4‑amino‑4‑pyridin‑4‑yl‑butyric acid is –2.7 . This is 2.03 log units lower (more hydrophilic) than native GABA (XLogP –0.67) [1] and 4.03 log units lower than baclofen (XLogP 1.33) [2]. The compound therefore occupies a lipophilicity space that may confer a unique CNS distribution profile—more BBB‑permeable than GABA but with lower non‑specific tissue binding than baclofen.
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | –2.7 |
| Comparator Or Baseline | GABA (–0.67); Baclofen (1.33) |
| Quantified Difference | Δ = –2.03 vs GABA; Δ = –4.03 vs baclofen |
| Conditions | In silico prediction (XLogP3 algorithm) |
Why This Matters
Lipophilicity dictates passive BBB permeation and tissue distribution; the intermediate XLogP value may enable CNS entry while maintaining aqueous solubility suitable for formulation.
- [1] IUPHAR/BPS Guide to Pharmacology. GABA ligand page. XLogP: -0.67. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. Baclofen ligand page. XLogP: 1.33. View Source
